Dihedral Angle Contraction and Enantioselectivity Gain: (R)-SEGPHOS-Ru vs. BINAP-Ru in Ketone Hydrogenation
The defining structural feature of the SEGPHOS-class dibenzo[d,f][1,3]dioxepine backbone is the dihedral angle (θ) between the two aromatic rings in the metal complex. For (R)-SEGPHOS-Ru, MM2 calculations gave θ = 64.99°, while the corresponding BINAP-Ru complex has θ = 73.49° [1]. This 8.5° compression directly correlates with enantioselectivity: in the hydrogenation of methyl 3-oxo-3-phenylpropionate (2d), (R)-SEGPHOS-Ru achieved 97.6% ee, a 10.6-percentage-point improvement over BINAP-Ru (87.0% ee) [1]. Similarly, for ethyl 4-chloro-3-oxobutanoate (2e), SEGPHOS-Ru gave 98.5% ee versus 95.9% ee for BINAP-Ru—a 2.6-point gain critical for pharmaceutical intermediate specifications [1].
| Evidence Dimension | Dihedral angle (θ) in Ru complex and enantiomeric excess (ee) in ketone hydrogenation |
|---|---|
| Target Compound Data | θ ≈ 64.99° (MM2); 97.6% ee (substrate 2d); 98.5% ee (substrate 2e); 99.4% ee (substrate 2f) |
| Comparator Or Baseline | BINAP-Ru: θ ≈ 73.49°; 87.0% ee (2d); 95.9% ee (2e); Tol-BINAP-Ru: 97.4% ee (2f) |
| Quantified Difference | Δθ = −8.5°; Δee = +10.6 points (2d); Δee = +2.6 points (2e); Δee = +2.0 points vs. Tol-BINAP (2f) |
| Conditions | [NH₂Me₂][{RuCl[(R)-segphos]}₂(μ-Cl)₃] catalyst; H₂ pressure 30–50 kg/cm²; 50–95 °C; methanol or ethanol solvent; substrate-to-catalyst ratio 30–10,000 |
Why This Matters
A 10.6-ee-point gap determines whether a hydrogenation product meets the ≥99% ee threshold required for pharmaceutical intermediate release; switching from SEGPHOS to BINAP forces costly rechromatography or recrystallization.
- [1] Saito, T. et al. Adv. Synth. Catal. 2001, 343, 264–267. Table 1 and Figure 3; dihedral angle discussion on pp. 264–265. View Source
